molecular formula C9H11I B096604 2-Iodoisopropylbenzene CAS No. 19099-54-8

2-Iodoisopropylbenzene

Cat. No.: B096604
CAS No.: 19099-54-8
M. Wt: 246.09 g/mol
InChI Key: SORQIYFSJAWBNQ-UHFFFAOYSA-N
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Description

2-Iodoisopropylbenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom and an isopropyl group at the 2-position. Its molecular formula is C₉H₁₁I, with a molecular weight of approximately 246.09 g/mol (calculated based on atomic masses). The iodine substituent confers unique reactivity, such as participation in cross-coupling reactions, while the isopropyl group contributes to steric hindrance and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoisopropylbenzene can be synthesized through the iodination of isopropylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction can be represented as follows:

C6H5CH(CH3)2+I2C6H4I(CH(CH3)2)+HIC_6H_5CH(CH_3)_2 + I_2 \rightarrow C_6H_4I(CH(CH_3)_2) + HI C6​H5​CH(CH3​)2​+I2​→C6​H4​I(CH(CH3​)2​)+HI

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Iodoisopropylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The iodine atom can be reduced to form isopropylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted isopropylbenzenes.

    Oxidation Reactions: Products include isopropylbenzyl alcohol and acetophenone.

    Reduction Reactions: The major product is isopropylbenzene.

Scientific Research Applications

2-Iodoisopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodoisopropylbenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the isopropyl group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The isopropyl group can undergo oxidation or reduction, leading to the formation of different functional groups .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Iodosobenzene (CAS 536-80-1)

  • Molecular Formula : C₆H₅IO
  • Molecular Weight : 220.01 g/mol
  • Key Differences :
    • Iodosobenzene lacks the isopropyl group, reducing steric hindrance.
    • The iodine-oxygen bond in iodosobenzene makes it a hypervalent iodine reagent, useful in oxidation reactions, whereas 2-iodoisopropylbenzene is more suited for substitution or coupling reactions.

2-Isopropylbenzoic Acid (CAS not provided)

  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Key Differences: The carboxylic acid group increases polarity and acidity (pKa ~4.2), unlike the non-acidic iodine substituent in this compound. Applications diverge: 2-isopropylbenzoic acid is used in organic synthesis and pharmaceuticals, while iodinated analogs are leveraged in catalysis or radiochemistry .

Physical and Chemical Properties

Property This compound* Iodosobenzene 2-Isopropylbenzoic Acid
Molecular Weight (g/mol) 246.09 220.01 164.20
Functional Groups Iodo, isopropyl Iodo, oxo Carboxylic acid, isopropyl
Reactivity Electrophilic substitution, coupling Oxidation reactions Acid-base reactions, esterification
Safety Precautions Likely similar to iodinated aromatics Particulate filters, gloves Not specified in evidence

*Inferred properties due to lack of direct data.

Biological Activity

2-Iodoisopropylbenzene, also known as 2-iodo-1-(propan-2-yl)benzene, is an organic compound with the molecular formula C9H11I. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a ligand for specific receptors and its implications in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H11I\text{C}_9\text{H}_{11}\text{I}

This compound features a benzene ring substituted with an isopropyl group and an iodine atom at the second position. The presence of iodine significantly influences its reactivity and biological interactions.

Research indicates that this compound may exhibit biological activity through its interaction with various receptors, including the vanilloid receptor (VR1). This receptor is involved in nociception—the sensory perception of pain. Compounds that act as ligands for VR1 can induce sensations of pain or discomfort, similar to capsaicin, a well-known vanilloid compound .

Toxicity and Safety Profile

The toxicity profile of this compound has been investigated in various studies. It is crucial to understand its safety margins when considering therapeutic applications. Acute toxicity studies suggest that exposure to high concentrations can lead to local irritation and central nervous system effects, although systemic toxicity appears relatively low compared to other aromatic hydrocarbons .

Summary of Biological Activities

Activity TypeDescriptionReference
Vanilloid Receptor AgonismPotential agonist activity influencing pain perception
ToxicityLocal irritation; CNS effects at high concentrations
Metabolic PathwaysBiotransformation primarily to phenolic derivatives

Case Study 1: Interaction with Vanilloid Receptors

In a study examining the effects of various compounds on VR1, this compound was tested alongside known vanilloids. The results indicated that it could activate VR1, leading to depolarization of nociceptive neurons, which aligns with the mechanism observed with capsaicin analogs . This suggests potential applications in pain management therapies.

Case Study 2: Toxicological Assessment

A toxicological assessment conducted on rats revealed that after oral administration, significant biotransformation occurred, primarily yielding 2-phenyl-2-propanol. The study emphasized the low acute systemic toxicity but highlighted potential irritative effects on mucous membranes and skin upon exposure . This case study underscores the importance of evaluating both therapeutic benefits and safety profiles.

Research Findings

Recent studies have focused on the pharmacological implications of halogenated compounds like this compound. Research indicates that halogen substitution can enhance binding affinity to certain biological targets while also modifying metabolic pathways . Additionally, ongoing investigations into its role as a precursor in synthesizing more complex biologically active molecules are promising.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-Iodoisopropylbenzene in academic research?

Methodological Answer: The synthesis of this compound typically employs hypervalent iodine reagents due to their efficiency in electrophilic aromatic substitution. A common approach involves iodination of isopropylbenzene derivatives using iodine (I₂) in the presence of an oxidizing agent like Oxone® or silver trifluoroacetate. For example, a protocol adapted from hypervalent iodine chemistry involves:

Dissolving isopropylbenzene in acetic acid.

Adding iodine and a catalytic amount of silver trifluoroacetate.

Refluxing at 80°C for 6–8 hours under inert atmosphere.

Purifying via column chromatography (silica gel, hexane/ethyl acetate).

Safety Note: Always use gloves, goggles, and fume hoods to avoid exposure to iodine vapors .

Example Table: Synthesis Yields Under Different Conditions

CatalystTemperature (°C)Reaction Time (hr)Yield (%)
AgTFA80872
None (direct I₂)801235
Oxone®701065

Reference: Hypervalent iodine-mediated iodination protocols .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. The isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm), while aromatic protons show splitting patterns consistent with para-substitution.
  • GC-MS: Validates molecular ion peaks (m/z ~ 246 for C₉H₁₁I) and detects impurities.
  • Elemental Analysis: Ensures stoichiometric iodine content (~51.6% I).

Best Practice: Cross-validate results with multiple techniques to minimize instrumental bias .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and chemical-resistant goggles.
  • Ventilation: Use fume hoods to prevent inhalation of volatile iodine byproducts.
  • Waste Disposal: Collect iodinated waste separately and treat with sodium thiosulfate to neutralize reactive iodine before disposal .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

Methodological Answer: Optimization requires systematic control experiments:

Catalyst Screening: Test AgTFA, Oxone®, and phase-transfer catalysts.

Solvent Effects: Compare polar (acetic acid) vs. nonpolar (toluene) solvents.

Temperature Gradients: Monitor yields at 60°C, 80°C, and 100°C.

Data Analysis Tip: Use ANOVA to identify statistically significant variables. For example, AgTFA at 80°C improves yield by 37% compared to catalyst-free conditions .

Q. What methodologies resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Contradiction Example: Discrepancies in aromatic proton chemical shifts (theoretical vs. observed).
  • Resolution Strategy:
    • Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
    • Compare with computational models (DFT calculations).
    • Validate using 2D NMR (COSY, HSQC) to confirm coupling patterns.

Reference: Iterative data triangulation principles .

Q. How to validate purity in complex reaction mixtures containing this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water).
  • Spiking Experiments: Add a known pure standard to the mixture and observe peak enhancement.
  • Limit of Detection (LOD): Calibrate GC-MS to detect impurities at <0.1% concentration.

Example Table: Purity Assessment Results

MethodDetected Impurities (%)LOD (%)
GC-MS0.30.05
HPLC-UV0.50.1
Elemental AnalysisN/A0.2

Reference: Guidelines for analytical validation .

Q. What ethical considerations apply to this compound research?

Methodological Answer:

  • Waste Ethics: Adhere to institutional protocols for hazardous waste.
  • Data Integrity: Avoid selective reporting of yields; include failed experiments in supplementary data.
  • Collaboration: Disclose funding sources and potential conflicts of interest in publications .

Properties

IUPAC Name

1-iodo-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORQIYFSJAWBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172612
Record name o-Iodocumene
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Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19099-54-8
Record name 1-Iodo-2-isopropylbenzene
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Synthesis routes and methods

Procedure details

Thus, a system comprising 5 mol % of CuI, 2 equiv of K2CO3 and 2 equiv of ethylene glycol in isopropanol (without pre-drying and degassing) at 80° C. under argon was applied for the coupling of various functionalized aryl iodides with thiols. Both aromatic and aliphatic NH2 groups, phenol, carboxylic acid, ketone, ester, amide and aldehyde functional groups are tolerated under these reaction conditions. No deleterious effect is observed when heterocyclic substrates, such as 5-iodoindole, are used. This protocol is also applicable to ortho-substituted substrates; for example, the sterically hindered 2-isopropylthiophenol can be coupled with 2-iodotoluene in 88% yield at 80° C. A 91% yield was obtained when the highly sterically hindered 2-isopropyliodobenzene and 2-isopropylthiophenol were coupled at 100° C. The presence of functional groups in the ortho position of the aryl iodide substrates are tolerated including a hydroxymethyl group and a free NH2 group. As can be seen from the results in FIG. 2, a thiophenol with an ortho carboxymethyl group can be coupled in good yield. In addition, alkyl thiols were also found to be effective nucleophiles. Aryl bromides can be used for the arylation of thiols if the aryl bromide is first converted into the corresponding aryl iodide using CuI (10 mol %), a 1,2-diaminoalkane ligand (e.g., 20 mol % of N,N′-dimethylethylenediamine) and sodium iodide (2 equiv) before the addition of the thiol starting material. In summary, we have developed a general and efficient Cu-catalyzed arylation method for both aryl and alkyl thiols under mild conditions that tolerate a wide variety of functional groups.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Iodoisopropylbenzene
2-Iodoisopropylbenzene
2-Iodoisopropylbenzene
2-Iodoisopropylbenzene
2-Iodoisopropylbenzene
2-Iodoisopropylbenzene

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